Chymase Inhibitory Potency vs. Parent Benzothiophene Sulfonamide Scaffold
In the chymase inhibitor patent family represented by US7071220, benzothiophene sulfonamide derivatives were evaluated for human chymase inhibition. While the specific target compound was not an exemplified lead, the closest structural comparator, N-(2-thiazolyl)-benzothiophene-2-sulfonamide (Example 12), exhibited an IC₅₀ of 0.12 μM against recombinant human chymase [1]. The 7-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl} analog replaces the thiazole with a flexible ethylsulfonyl-4-methoxyphenyl tail, a modification that in the SAR table was associated with retained sub-micromolar potency but improved selectivity over tryptase (selectivity index >100 for the analogous compound 19) [1]. This represents a structural lever for balancing potency and off-target liability, though head-to-head data for the exact compound are not publicly disclosed.
| Evidence Dimension | Human chymase IC₅₀ (enzymatic assay) |
|---|---|
| Target Compound Data | Not directly reported; inferred < 1 μM based on SAR of close analogs (compound 19: IC₅₀ = 0.35 μM) [1] |
| Comparator Or Baseline | Compound 12 (N-(2-thiazolyl)-benzothiophene-2-sulfonamide): IC₅₀ = 0.12 μM; Compound 19: IC₅₀ = 0.35 μM |
| Quantified Difference | Compound 19 exhibits ~3-fold lower chymase potency than compound 12 but >100-fold selectivity over tryptase, whereas compound 12 selectivity is <10-fold [1]. |
| Conditions | Recombinant human chymase; fluorogenic peptide substrate; 30-min incubation at 37 °C |
Why This Matters
Procurement decisions for cardiovascular or mast-cell research tool compounds can leverage the patent SAR to select chymase inhibitors that avoid tryptase cross-inhibition, a known confounder in mast-cell degranulation studies.
- [1] Toa Eiyo Ltd. US7071220B2. N-substituted benzothiophenesulfonamide derivatives. Table 1, Examples 12 and 19. View Source
